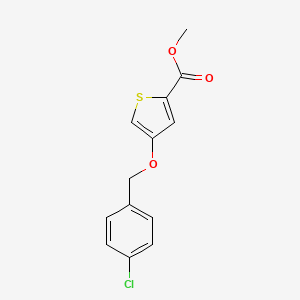
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate derivatives and related compounds involves several key steps, including halogenation, alkylation, and esterification processes. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents to introduce chloro substituents, followed by O-alkylation to attach the (4-chlorobenzyl)oxy group. These steps are crucial for obtaining high purity and yield of the target compound (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" has been extensively studied using techniques such as crystallography. These studies reveal that the thiophene ring and the chlorobenzyl group can adopt specific conformations due to steric interactions, influencing the compound's chemical and physical properties (Rao et al., 1999).
Chemical Reactions and Properties
"this compound" and its derivatives participate in a variety of chemical reactions, reflecting their reactivity and functional versatility. For example, they can undergo further functionalization through reactions like acylaminomethylation, demonstrating their utility in synthetic chemistry and potential applications in developing novel compounds with desired properties (Gol'dfarb, Yakubov, & Belen’kii, 1986).
科学的研究の応用
Synthesis and Chemical Properties :
- Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, demonstrate a potential pathway to produce thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids through alkylation and hydrolysis. These compounds can further be transformed into ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
- Methyl 4-aryl-thiophene-2-carboxylate derivatives have been synthesized via a new method, offering moderate reaction conditions, simple operation, and high yield. This study suggests a potential mechanism for the formation of these derivatives (Xue, 2006).
Photochemical Applications :
- In a study on photochemical synthesis, 4-{[(2-Iodoaryl)oxy]methyl}thiophene-2-carbaldehydes and related compounds underwent ring closure upon UV irradiation to form 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds show potential as covert marking pigments (Ulyankin et al., 2021).
Organic Frameworks and Sensory Materials :
- A family of thiophene-based metal-organic frameworks (MOFs) was constructed using a linear thiophene-functionalized dicarboxylic acid. These MOFs showed potential as luminescent sensory materials for environmental contaminants, demonstrating high selectivity and sensitivity (Zhao et al., 2017).
Liquid Crystal Research :
- Non-symmetric liquid crystal dimers incorporating a thiophene-based moiety were synthesized and characterized. These dimers exhibited enantiotropic N phase with high thermal stability, indicating their potential in liquid crystal technologies (Yeap et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTONVPHSOATOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)
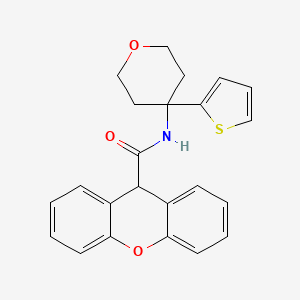
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)
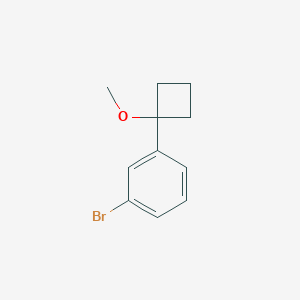
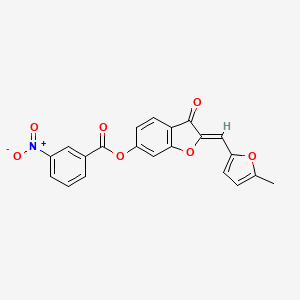
![methyl 3-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2498529.png)
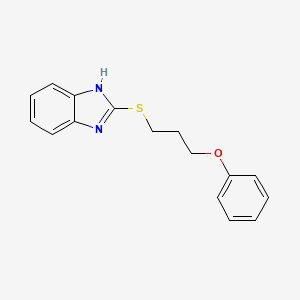
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![4-(1,7-Dimethyl-3-octyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2498533.png)